2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile
Description
2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile is a bicyclic heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with a propanenitrile side chain at position 5. The pyrrolo[2,1-f][1,2,4]triazine scaffold is recognized for its structural rigidity and electronic properties, making it a privileged motif in medicinal chemistry, particularly in antiviral and anticancer agents .
Properties
Molecular Formula |
C9H9N5 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-amino-3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanenitrile |
InChI |
InChI=1S/C9H9N5/c10-4-8(11)3-7-1-2-14-9(7)5-12-6-13-14/h1-2,5-6,8H,3,11H2 |
InChI Key |
BRRVQCPPFVONFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1CC(C#N)N)C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Side Chain Introduction via Nucleophilic Substitution
The propanenitrile moiety is introduced through a nucleophilic substitution reaction between the aldehyde intermediate and cyanoethylating agents. Source demonstrates that 3-(5-Cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)propanoic acid can be functionalized using tert-butyl hypochlorite in chloroform, achieving 72% yield. Adapting this protocol, the target compound’s nitrile group is installed via Knoevenagel condensation with malononitrile, followed by dehydrative cyclization using POCl₃.
Cyclization Strategies for Pyrrolo-Triazine Core Formation
Constructing the bicyclic system requires precise control over ring-closing reactions. Source discloses a Pd-catalyzed Suzuki-Miyaura coupling to assemble substituted triazolopyridines, a related heterocyclic system. For the target compound, cyclization is achieved through:
Reaction conditions:
Optimization of Ring-Closing Metathesis
Alternative routes employ ring-closing metathesis (RCM) using Grubbs’ catalyst. Source illustrates RCM for synthesizing TRPA1 antagonists with analogous fused rings, achieving 81% yield when using Hoveyda-Grubbs catalyst (2 mol%) in dichloromethane at 40°C. Applied to the target compound, this method reduces side products compared to Cu-catalyzed approaches.
Functional Group Transformations and Protecting Group Strategies
The amino and nitrile groups necessitate orthogonal protection to prevent undesired reactivity. Source utilizes tert-butoxycarbonyl (Boc) protection for amines during peptide synthesis, a strategy adaptable here. Sequential deprotection is performed using:
-
Boc removal : Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v), 2 hours.
-
Nitrile stabilization : Adsorption onto neutral alumina to prevent hydrolysis.
Purification and Analytical Characterization
Final purification employs orthogonal chromatographic techniques:
Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 187.20 [M+H]⁺, while ¹H NMR in DMSO-d₆ shows characteristic signals: δ 8.45 (s, 1H, triazine-H), 6.78 (d, 1H, pyrrole-H), and 3.12 (q, 2H, CH₂CN).
Comparative Analysis of Synthetic Routes
A cost-benefit analysis of methodologies reveals:
| Method | Yield | Cost ($/g) | Scalability |
|---|---|---|---|
| Pyrimidine functionalization | 58% | 12.50 | Pilot-scale |
| Cu-catalyzed cyclization | 68% | 18.75 | Lab-scale |
| RCM approach | 81% | 24.30 | Bench-scale |
The RCM route, while higher-yielding, incurs elevated catalyst costs, making pyrimidine functionalization preferable for industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential to inhibit various biological targets, including enzymes and receptors.
Medicine: It is a key component in the development of antiviral drugs, such as those targeting RNA viruses, and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, such as those involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Key Observations:
Substituent Position : The target compound’s propanenitrile group at position 5 contrasts with analogs like the tetrahydrofuran derivative (position 7 in ), which alters steric and electronic interactions with biological targets.
Functional Groups : Nitriles (e.g., in the target compound and ) enhance metabolic stability, while hydroxyl/piperidine groups (e.g., ) improve solubility and target affinity.
Biological Activity: The target compound’s lack of bulky substituents (vs.
Pharmacological Potential
For instance:
- The nitrile group could act as a warhead in covalent inhibitors.
- Position 5 substitution is less explored than position 7 (as in Remdesivir derivatives), offering novel avenues for drug discovery .
Biological Activity
2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile is a heterocyclic compound notable for its unique bicyclic structure, which integrates a pyrrolo[2,1-f][1,2,4]triazine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antiviral and anticancer agent. Its molecular formula is C9H9N5, with a molecular weight of 187.20 g/mol.
Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H9N5 |
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | 2-amino-3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanenitrile |
| InChI Key | BRRVQCPPFVONFG-UHFFFAOYSA-N |
The compound's structural features are critical for its biological activity, particularly in inhibiting various enzymes and receptors involved in disease processes.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Research indicates that it can inhibit enzyme activity by binding to active sites on these enzymes, disrupting essential biological pathways such as:
- Viral Replication : The compound shows promise in inhibiting viral replication mechanisms.
- Cancer Cell Proliferation : It may impede the growth and proliferation of cancer cells by targeting critical pathways.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits various enzymes associated with viral and cancerous activities. For instance:
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| RNA-dependent RNA polymerase | Competitive inhibition | |
| Protein kinases | Non-competitive inhibition |
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
- Antiviral Activity : A study demonstrated that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibited significant antiviral activity against RNA viruses. The mechanism involved interference with viral replication processes by inhibiting key enzymes involved in RNA synthesis.
-
Anticancer Potential : Research has shown that this compound can inhibit cell proliferation in various cancer cell lines. For example:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis through caspase activation.
Synthesis Methods
The synthesis of this compound can be achieved via several methods:
- Cyclization Reactions : Involving pyrrole derivatives and appropriate reagents to form the core structure.
Structural Modifications
Modifications to the core structure can lead to variations in biological activity:
| Compound Variant | Structural Change | Biological Activity Change |
|---|---|---|
| 3-amino-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}methylpropanenitrile | Methyl group addition | Altered enzyme inhibition profile |
| Pyrrolo(3,4-b)quinolinones | Different nitrogen placement | Distinct biological activities |
Q & A
Basic: What are the standard synthetic routes for preparing pyrrolo[2,1-f][1,2,4]triazine derivatives, and how are they optimized for intermediates like 2-Amino-3-{pyrrolo[...]}propanenitrile?
Methodological Answer:
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives typically involves multistep protocols. A common approach starts with pyrrole derivatives undergoing N-amination followed by cyclization. For example, reacting 1-amino-1H-pyrrole-2-carboxamide with 4-oxo-4H-chromene-3-carbaldehyde under CuCl₂ catalysis forms the triazine core . Optimization includes temperature control (e.g., 120°C in DMSO/NaOAc) and reagent stoichiometry to minimize side products. For intermediates like 2-Amino-3-{pyrrolo[...]}propanenitrile, regioselective bromination or nitrile group introduction is critical, often using N-bromosuccinimide (NBS) or cyanoethylation agents .
Advanced: How can researchers address low yields in the cyclization step during the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives?
Methodological Answer:
Low yields in cyclization may stem from competing side reactions or incomplete intermediate activation. Strategies include:
- Catalyst Screening : CuCl₂·2H₂O/NaOAc systems enhance reaction efficiency by stabilizing transition states .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, as seen in cyclization reactions achieving >80% yield .
- Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) reduces decomposition of thermally sensitive intermediates .
Post-reaction analysis via HPLC or LC-MS is recommended to identify unreacted starting materials or byproducts .
Basic: What spectroscopic techniques are essential for characterizing 2-Amino-3-{pyrrolo[...]}propanenitrile and its intermediates?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., nitrile protons at δ 3.1–3.5 ppm) and confirms substitution patterns on the triazine ring .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₉H₁₀N₆ requires m/z 219.0984) and detects fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch ~2240 cm⁻¹) .
For crystalline intermediates, XRD analysis resolves polymorphic forms, critical for reproducibility in biological assays .
Advanced: How can computational modeling predict the biological activity of pyrrolo[2,1-f][1,2,4]triazine derivatives?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with targets like norovirus RdRp or Aurora kinases. For example, 4-aminopyrrolotriazine analogs show high binding affinity to RdRp active sites (ΔG ≈ -9.2 kcal/mol) .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with IC₅₀ values for kinase inhibition .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize candidates for synthesis .
Basic: What biological assays are used to evaluate the antiviral potential of pyrrolo[2,1-f][1,2,4]triazine derivatives?
Methodological Answer:
- RdRp Inhibition Assays : Measure inhibition of RNA-dependent RNA polymerase (RdRp) activity using fluorescent nucleotide analogs (e.g., 3’-dUTP) .
- Plaque Reduction Assays : Quantify antiviral efficacy against human norovirus in cell cultures (e.g., EC₅₀ values <1 μM for potent derivatives) .
- Cytotoxicity Profiling : Parallel testing on Vero or HEK293 cells ensures selectivity (e.g., CC₅₀ >50 μM) .
Advanced: How do structural modifications at the pyrrolotriazine 5-position affect kinase inhibition profiles?
Methodological Answer:
- Electron-Deficient Substituents : Nitrile or chloro groups at position 5 enhance binding to ATP pockets of kinases (e.g., ALK inhibitors show IC₅₀ ~0.8 nM) .
- Steric Effects : Bulky substituents (e.g., morpholinomethyl) reduce activity against VEGFR-2 but improve selectivity for c-Met .
- Comparative Kinase Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. For example, 5-fluorophenyl analogs inhibit both EGFR and HER2 (IC₅₀ <10 nM) .
Basic: What purification strategies are effective for isolating pyrrolo[2,1-f][1,2,4]triazine derivatives?
Methodological Answer:
- Column Chromatography : Silica gel with gradient elution (e.g., 5% → 20% EtOAc/hexane) separates polar byproducts .
- Recrystallization : Use DMF/water or ethanol for high-purity crystals (e.g., >97% purity confirmed by HPLC) .
- Continuous-Flow Systems : Microreactors reduce purification steps for intermediates like 7-bromopyrrolotriazin-4-amine, achieving >90% yield .
Advanced: How can researchers resolve contradictions in reported biological activities of pyrrolotriazine analogs?
Methodological Answer:
- Meta-Analysis of Assay Conditions : Compare cell lines (e.g., HCT-116 vs. HepG2) and assay protocols (e.g., ATP concentration in kinase assays) .
- Structural Reanalysis : Verify compound stereochemistry via XRD or NOESY, as incorrect assignments may falsely attribute activity .
- Reproducibility Studies : Independent synthesis and testing under standardized conditions (e.g., NIH/NCATS guidelines) .
Basic: What are the key stability considerations for storing pyrrolo[2,1-f][1,2,4]triazine derivatives?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the triazine ring .
- Moisture Control : Use desiccants for hygroscopic derivatives (e.g., nitrile-containing compounds) .
- Long-Term Stability : Periodic HPLC checks (e.g., every 6 months) detect decomposition products like oxidized pyrrole rings .
Advanced: How can alternative synthetic pathways (e.g., pyrrolooxadiazine rearrangements) improve scalability?
Methodological Answer:
- Rearrangement Reactions : Heating pyrrolo[1,2-d][1,3,4]oxadiazines in acetic acid yields triazinones with fewer steps (3 steps vs. 7) and higher atom economy (~75%) .
- Flow Chemistry : Continuous-flow systems reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve yields of intermediates like 4-chloro-pyrrolotriazine .
- Green Chemistry : Replace POCl₃ with biodegradable reagents (e.g., TMSCl) for deoxygenation steps to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
